3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
Description
Chemical Identity and Nomenclature
3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a synthetic organic compound characterized by a piperidine core substituted with a phenoxyethoxy-methyl group. The systematic IUPAC name reflects its structural components: a six-membered piperidine ring (a saturated nitrogen-containing heterocycle) linked via a methylene bridge to an ethoxy-phenoxy group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1220021-43-1 |
| Molecular Formula | C₁₄H₂₂ClNO₂ |
| Molecular Weight | 271.78 g/mol |
| SMILES Notation | [H]Cl.C1(COCCOC2=CC=CC=C2)CNCCC1 |
The compound exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications.
Historical Context in Piperidine Derivative Research
Piperidine derivatives have been central to medicinal chemistry since the mid-19th century, when piperidine itself was first synthesized by hydrogenating pyridine. The structural versatility of piperidine—allowing substitution at nitrogen or carbon atoms—has driven its integration into diverse therapeutic agents. Key milestones include:
Properties
IUPAC Name |
3-(2-phenoxyethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-6-14(7-3-1)17-10-9-16-12-13-5-4-8-15-11-13;/h1-3,6-7,13,15H,4-5,8-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHUWHHSTBGSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation and Etherification Methods
Overview:
The most straightforward approach involves the alkylation of a piperidine derivative with a phenoxyethoxy-containing electrophile, followed by salt formation. This process typically proceeds via nucleophilic substitution or etherification reactions.
- Starting materials:
- Piperidine derivatives (e.g., piperidine or its protected forms)
- Phenoxyethoxy methyl halides or sulfonates (e.g., phenoxyethoxymethyl chloride or tosylate)
-
- The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the phenoxyethoxy methyl halide.
- The reaction is often carried out in polar aprotic solvents such as acetonitrile or dichloromethane, with bases like potassium carbonate or sodium hydride to deprotonate the amine.
- Etherification occurs via SN2 mechanism, forming the ether linkage.
-
- The free base product is treated with hydrochloric acid (gas or aqueous) to produce the hydrochloride salt, enhancing stability and solubility.
- The method aligns with general alkylation protocols used for piperidine derivatives, as described in recent synthesis literature, emphasizing high yields and selectivity.
Multi-Step Synthesis via Protected Intermediates
Overview:
This approach involves constructing the piperidine ring with the phenoxyethoxy substituent through multi-step reactions, often starting from amino acids or related precursors.
- High stereoselectivity, especially for chiral versions.
- Suitable for industrial scale with optimized reaction conditions.
Catalytic Hydrogenation and Cascade Reactions
Overview:
Recent advances utilize catalytic hydrogenation to introduce the amino group onto pre-formed piperidine rings, often involving cascade reactions that combine multiple steps into one pot.
- These methods demonstrate high yields, stereoselectivity, and functional group tolerance, making them attractive for scalable synthesis.
Preparation from Chiral Precursors and Asymmetric Synthesis
Overview:
Chiral synthesis routes focus on starting materials like D-glutamic acid or D-mandelic acid, enabling the production of enantiomerically pure (R)-3-amino piperidine hydrochloride.
- High stereochemical purity.
- Suitable for pharmaceutical applications requiring enantiomeric specificity.
Representative Data Table of Preparation Methods
| Method No. | Starting Material | Key Reactions | Catalysts/Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Phenoxyethoxy methyl halide + Piperidine | Nucleophilic substitution | K2CO3, polar aprotic solvent | 85-90 | Simple alkylation |
| 2 | D-glutamic acid | Esterification, reduction, cyclization | SOCl2, TEA, Boc-protection | 95 | Stereoselective, scalable |
| 3 | Ethyl nipecotate | Amidation, cyclization | Ammonia, acid chlorides | 80-88 | Industrial suitability |
| 4 | D-mandelic acid | Esterification, cyclization | Pivaloyl chloride, HCl | 75-85 | Enantiomeric purity |
| 5 | Unsaturated intermediates | Catalytic hydrogenation | Rh, Ru catalysts | 90 | Stereoselective |
Summary of Key Considerations in Preparation
Choice of Starting Material:
Enantiomeric purity and availability influence the route selection.Reaction Conditions:
Mild conditions favor high stereoselectivity and yield, especially in catalytic hydrogenations.Salt Formation:
The final step typically involves treatment with HCl to form the hydrochloride salt, ensuring stability and solubility.Industrial Applicability: Routes involving fewer steps, readily available raw materials, and high yields are preferred for large-scale production.
Chemical Reactions Analysis
3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of receptor binding and signal transduction.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk: Bulky groups (e.g., diphenylmethoxy in ) increase molecular weight and may reduce membrane permeability compared to smaller substituents like phenoxyethoxy .
- Electron-Withdrawing Effects : The trifluoromethyl group in enhances metabolic stability by resisting oxidative degradation, a feature absent in the target compound .
Toxicity and Handling
- 3-[(2-Phenoxyethoxy)methyl]piperidine HCl: Limited toxicity data available. General precautions include avoiding inhalation and skin contact, similar to other piperidine derivatives .
- Paroxetine HCl: Well-documented as an SSRI with known side effects (e.g., nausea, dizziness) and regulated handling protocols .
Environmental Impact
Most compounds, including the target, lack comprehensive ecotoxicity studies.
Regulatory and Industrial Status
- 3-[(2-Phenoxyethoxy)methyl]piperidine HCl: Not listed in major chemical inventories (e.g., IECSC, TSCA) based on , suggesting it may be a novel research compound.
- Paroxetine HCl : Approved pharmaceutical with strict regulatory oversight (USP/NF standards) .
- 4-(Diphenylmethoxy)piperidine HCl : Complies with Chinese chemical regulations (GB/T standards) but lacks international regulatory status .
Biological Activity
3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The compound exhibits its biological effects primarily through interactions with neurotransmitter systems. It has been identified as a potential antidepressant and anticonvulsant agent. The mechanism involves the modulation of biogenic amines, specifically through the inhibition of their reuptake in synaptic clefts, which enhances neurotransmission.
Pharmacological Properties
- Antidepressant Activity :
- In studies involving reserpine interaction tests in mice, derivatives of 3-[(2-phenoxyethoxy)methyl]piperidine were shown to exhibit antidepressant effects comparable to established drugs like viloxazine. This suggests a potential for treating mood disorders through serotonergic and noradrenergic pathways .
- Anticonvulsant Activity :
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antidepressant Studies :
- In vivo studies showed that compounds derived from 3-[(2-phenoxyethoxy)methyl]piperidine significantly inhibited the reuptake of serotonin and norepinephrine, leading to improved mood-related behaviors in animal models.
-
Anticonvulsant Studies :
- The compound's ability to raise the electroconvulsive threshold indicates its potential as a treatment for epilepsy. Compounds were tested at varying dosages, demonstrating dose-dependent effects on seizure prevention.
-
Safety Profile :
- Toxicological evaluations indicated that the compound exhibited low toxicity levels in both acute and chronic exposure scenarios, making it a candidate for further clinical development.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate solubility and favorable absorption characteristics. Studies indicate that the compound is metabolized primarily in the liver, with metabolites exhibiting similar biological activities.
Q & A
Q. What are the key steps in synthesizing 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves:
- Condensation : Reacting phenoxyethanol derivatives with piperidine precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
- Cyclization : Using catalytic hydrogenation or acid-mediated ring closure to form the piperidine core .
- Salt Formation : Treating the free base with HCl in anhydrous ether or ethanol to yield the hydrochloride salt .
Optimization : Adjusting solvent polarity (e.g., DMSO for enhanced solubility), temperature (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for phenoxyethanol:piperidine) improves yield (up to 85%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use:
- HPLC : C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%) .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 3.5–4.0 ppm for phenoxyethoxy-CH₂) .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 294.2) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (e.g., DMSO, ethanol) but limited in aqueous buffers (use <1% DMSO for in vitro assays) .
- Stability : Store at 2–8°C in airtight, light-protected containers. Degradation occurs at >40°C or pH <3 (hydrolysis of ether linkages) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based enzymatic assays (e.g., acetylcholinesterase) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the phenoxyethoxy group?
- Methodological Answer :
- Analog Synthesis : Replace phenoxyethoxy with ethoxyethoxy () or difluorobenzyloxy () to assess electronic/steric effects.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to compare binding poses with targets like serotonin receptors .
- Data Table :
| Analog Substituent | LogP | IC₅₀ (nM) | Target Affinity |
|---|---|---|---|
| Phenoxyethoxy | 2.1 | 45 ± 3 | 5-HT₂A |
| Difluorobenzyloxy | 2.5 | 28 ± 2 | 5-HT₂A |
| Ethoxyethoxy | 1.8 | 62 ± 5 | 5-HT₂A |
| (Derived from ) |
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent buffer conditions (pH 7.4, 1 mM Mg²⁺) .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. How can metabolic pathways and degradation products be predicted for this compound?
- Methodological Answer :
- In Silico Tools : Use PISTACHIO and BKMS_METABOLIC databases to predict phase I/II metabolism (e.g., O-demethylation, glucuronidation) .
- LC-MS/MS : Incubate with liver microsomes (human/rat) and profile metabolites via high-resolution mass spectrometry .
Q. What crystallography or computational methods elucidate conformational flexibility of the piperidine ring?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding poses .
- Molecular Dynamics (MD) : Simulate ring puckering (chair vs. boat conformers) in explicit solvent (e.g., TIP3P water model) .
Q. How can researchers address low yield during scale-up synthesis?
- Methodological Answer :
Q. What analytical techniques differentiate this compound from structurally similar piperidine derivatives?
- Methodological Answer :
- 2D NMR : NOESY correlations to confirm spatial proximity of phenoxyethoxy and piperidine protons .
- IR Spectroscopy : Detect C-O-C stretching (1100–1250 cm⁻¹) unique to the ether linkage .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
